3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine
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Overview
Description
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine is a chemical compound that features a piperidine ring substituted with a chlorine atom and a sulfonyl group, as well as a fluorine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Chlorination: The piperidine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated piperidine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Formation of the Fluoropyridine Ring: The pyridine ring is fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: Finally, the chlorinated piperidine and fluoropyridine rings are coupled under suitable conditions, often involving a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the piperidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropiperidin-1-ylsulfonyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Chloropiperidin-1-ylsulfonyl)-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-(3-Chloropiperidin-1-ylsulfonyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
3-(3-chloropiperidin-1-yl)sulfonyl-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S/c11-8-2-1-3-14(7-8)17(15,16)10-4-9(12)5-13-6-10/h4-6,8H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDNANHSNIZFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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